3-(Difluoromethyl)-3-fluoropiperidine hydrochloride
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Overview
Description
3-(Difluoromethyl)-3-fluoropiperidine hydrochloride is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of piperidine derivatives using difluoromethylation reagents such as ClCF2H or difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-3-fluoropiperidine hydrochloride may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and selectivity of the reaction . The use of continuous flow reactors and advanced purification techniques ensures the high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-3-fluoropiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
Chemistry
In chemistry, 3-(Difluoromethyl)-3-fluoropiperidine hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology
In biological research, the compound is studied for its potential as a bioisostere, mimicking the properties of natural biomolecules while providing enhanced stability and activity .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and bioavailability .
Industry
In the industrial sector, the compound is used in the development of agrochemicals and materials with enhanced properties, such as increased resistance to degradation and improved performance .
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-3-fluoropiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorine groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride
- 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride
- 3-(Difluoromethyl)-3-fluoropiperazine hydrochloride
Uniqueness
Compared to similar compounds, 3-(Difluoromethyl)-3-fluoropiperidine hydrochloride offers unique advantages due to its specific ring size and electronic properties. The piperidine ring provides a balance between rigidity and flexibility, making it suitable for various applications in drug design and material science .
Properties
Molecular Formula |
C6H11ClF3N |
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Molecular Weight |
189.60 g/mol |
IUPAC Name |
3-(difluoromethyl)-3-fluoropiperidine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c7-5(8)6(9)2-1-3-10-4-6;/h5,10H,1-4H2;1H |
InChI Key |
KJMKHTLFMJJRJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C(F)F)F.Cl |
Origin of Product |
United States |
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